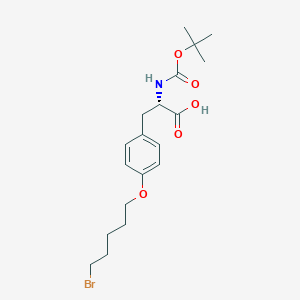
N-Boc-O-(5-bromopentyl)-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-O-(5-bromopentyl)-L-tyrosine is a synthetic derivative of the amino acid tyrosine It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 5-bromopentyl group attached to the oxygen atom of the tyrosine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-O-(5-bromopentyl)-L-tyrosine typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation of the Hydroxyl Group: The hydroxyl group of the protected tyrosine is then alkylated with 5-bromopentyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-O-(5-bromopentyl)-L-tyrosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 5-bromopentyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: The major products are new derivatives of this compound with different substituents replacing the bromine atom.
Deprotection Reactions: The major product is the free amine form of O-(5-bromopentyl)-L-tyrosine.
Aplicaciones Científicas De Investigación
N-Boc-O-(5-bromopentyl)-L-tyrosine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics, where the Boc group serves as a temporary protecting group for the amino functionality.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of tyrosine-based inhibitors or modulators of biological pathways.
Bioconjugation: The 5-bromopentyl group allows for further functionalization, making it useful in bioconjugation strategies to attach biomolecules or probes to peptides or proteins.
Mecanismo De Acción
The mechanism of action of N-Boc-O-(5-bromopentyl)-L-tyrosine depends on its specific application. In peptide synthesis, the Boc group protects the amino group during coupling reactions and is later removed to reveal the free amine. In medicinal chemistry, the compound’s biological activity would depend on the nature of the substituents and the target proteins or enzymes it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-L-tyrosine: This compound lacks the 5-bromopentyl group and is commonly used in peptide synthesis.
O-(5-bromopentyl)-L-tyrosine: This compound lacks the Boc protecting group and can be used in different synthetic applications.
Uniqueness
N-Boc-O-(5-bromopentyl)-L-tyrosine is unique due to the presence of both the Boc protecting group and the 5-bromopentyl group. This dual functionality allows for selective reactions at different sites, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C19H28BrNO5 |
|---|---|
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
(2S)-3-[4-(5-bromopentoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H28BrNO5/c1-19(2,3)26-18(24)21-16(17(22)23)13-14-7-9-15(10-8-14)25-12-6-4-5-11-20/h7-10,16H,4-6,11-13H2,1-3H3,(H,21,24)(H,22,23)/t16-/m0/s1 |
Clave InChI |
FKGBJKBBTRGJQD-INIZCTEOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCCBr)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCCCCBr)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




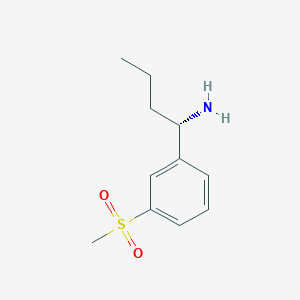
![1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B15234968.png)
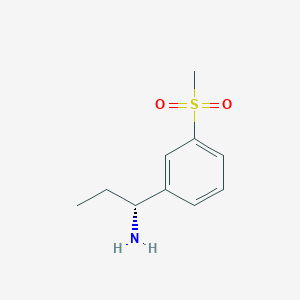
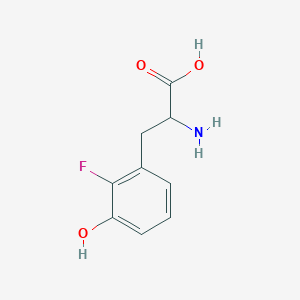
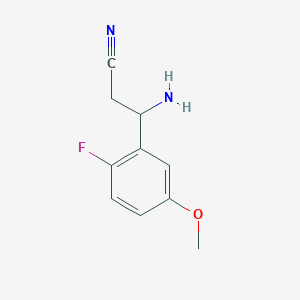
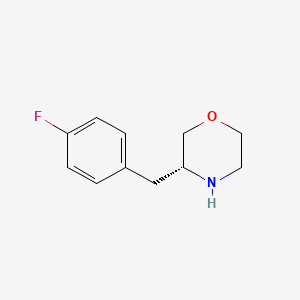
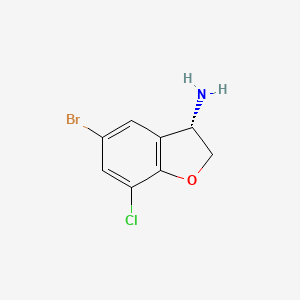
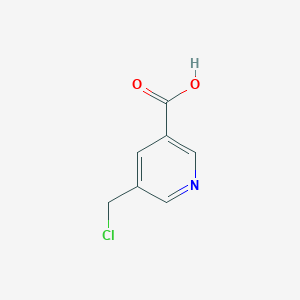

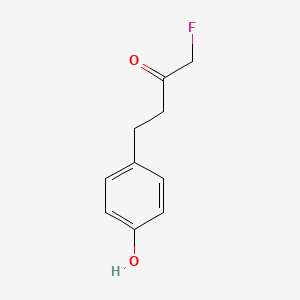
![Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B15235031.png)
![3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235055.png)
